2-Acetylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVQEKCUACUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024409 | |
| Record name | 1-(2-Pyridyl)-1-ethanone | |
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Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |
| Record name | 2-Acetylpyridine | |
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| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
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Boiling Point |
189.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
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Solubility |
Soluble in ether and acids, Soluble (in ethanol) | |
| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.077-1.084 | |
| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.37 [mmHg] | |
| Record name | 2-Acetylpyridine | |
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CAS No. |
1122-62-9, 30440-88-1 | |
| Record name | 2-Acetylpyridine | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Acetylpyridine | |
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| Record name | Acetylpyridine (mixed isomers) | |
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| Record name | 2-ACETYLPYRIDINE | |
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| Record name | Ethanone, 1-(2-pyridinyl)- | |
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| Record name | 1-(2-Pyridyl)-1-ethanone | |
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| Record name | Methyl 2-pyridyl ketone | |
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| Record name | 2-ACETYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Acetylpyridine and Its Derivatives
Oxidative Processes for 2-Acetylpyridine (B122185) Synthesis: Mechanistic Insights
The oxidation of 2-ethylpyridine (B127773) presents a direct route to this compound. Various oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and safely.
Catalytic Air Oxidation of 2-Ethylpyridine
Catalytic air oxidation of 2-ethylpyridine in the liquid phase represents a commercially viable method for producing this compound. nih.gov This process utilizes air as the primary oxidant, offering an economical and environmentally conscious approach. The reaction is typically facilitated by a catalyst to ensure selectivity and a reasonable reaction rate. While specific catalysts can vary, the general mechanism involves the activation of the ethyl group's benzylic position, making it susceptible to oxidation. The process is carefully controlled to prevent over-oxidation to pyridine-2-carboxylic acid.
Tert-butyl Nitrite (B80452) and Hydroperoxide Mediated Oxidations
Alternative oxidation methods involve the use of reagents like tert-butyl nitrite and tert-butyl hydroperoxide. google.comgoogle.com These reagents can offer higher selectivity under milder conditions compared to catalytic air oxidation. For instance, the oxidation of 2-ethylpyridine using tert-butyl hydroperoxide has been reported, sometimes in the presence of a catalyst such as a chromium zinc hydrotalcite-like material. nih.gov
The use of tert-butyl nitrite in conjunction with a catalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective for the aerobic oxidation of C-H bonds. researchgate.net While not specifically detailed for 2-ethylpyridine in the provided context, such systems offer a metal-free catalytic approach. researchgate.net The mechanism of these hydroperoxide-mediated oxidations often involves radical pathways, where the hydroperoxide is activated to generate reactive oxygen species that initiate the oxidation at the benzylic carbon of the ethyl group. benthamopen.com However, the large-scale industrial use of such oxidants can pose significant safety risks. google.comgoogle.com
Grignard Reactions in this compound Synthesis: Nuances and Challenges
Grignard reactions provide a powerful tool for carbon-carbon bond formation and have been applied to the synthesis of this compound from pyridine-based precursors.
Nucleophilic Reaction of 2-Cyanopyridine (B140075) or Pyridine-2-carboxylic Acid with Organometallic Reagents (CH₃MgBr, CH₃Li)
The synthesis of this compound can be achieved through the nucleophilic addition of methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 2-cyanopyridine or pyridine-2-carboxylic acid, followed by hydrolysis. google.comnih.govgoogle.com In the case of 2-cyanopyridine, the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields the desired ketone. nih.gov
When pyridine-2-carboxylic acid is the starting material, it is often converted to a more reactive derivative, or a specific organometallic reagent is chosen to favor the ketone formation over tertiary alcohol formation. For instance, reacting a lithium salt of the carboxylic acid, such as lithium 2-chloronicotinate, with methylmagnesium bromide can lead to the formation of the corresponding acetylpyridine derivative. google.com The choice of the organometallic reagent and the reaction conditions are crucial to prevent side reactions, such as addition to the pyridine (B92270) ring itself. semanticscholar.orgsioc-journal.cn
Optimization of Reaction Conditions for Industrial Viability
A significant challenge in employing Grignard reactions for the industrial production of this compound is the stringent reaction conditions required. google.com These reactions necessitate an anhydrous environment and isolation from air, as organometallic reagents are highly reactive towards water and oxygen. google.comgoogle.com The use of ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether also presents safety concerns on an industrial scale. google.com These factors contribute to high production costs and limit the market competitiveness of this method. google.com
Optimization efforts focus on finding safer and more economical solvent systems, as well as developing robust procedures that can be scaled up. This includes careful control of reaction temperatures, often at very low temperatures (e.g., -65 to -55°C) during the addition of the organometallic reagent, and the development of efficient work-up procedures to isolate the product. patsnap.com
| Parameter | Condition | Source |
| Reagents | 2-Cyanopyridine, CH₃MgBr or CH₃Li | google.comgoogle.com |
| Pyridine-2-carboxylic acid, CH₃MgBr or CH₃Li | google.comgoogle.com | |
| Reaction Environment | Anhydrous, inert atmosphere | google.comgoogle.com |
| Solvents | Tetrahydrofuran (THF), Diethyl ether | google.com |
| Challenges | Strict anhydrous conditions, air sensitivity, hazardous solvents, high cost | google.comgoogle.com |
Claisen Condensation Approaches and Esterification Strategies
Claisen condensation offers an alternative synthetic route to this compound, starting from readily available materials like pyridine-2-carboxylic acid. google.com This method typically involves the esterification of the carboxylic acid, followed by a condensation reaction.
The process generally begins with the conversion of commercial 2-pyridine carboxylic acid into its corresponding ester, for example, by reaction with an alcohol in the presence of an acid catalyst. google.com This ester then undergoes a Claisen condensation with an acetate (B1210297) ester. The condensation results in the formation of a β-keto ester, specifically a 2-pyridinecarboxylic acetic acid ester. google.commasterorganicchemistry.comlibretexts.org The final step involves the hydrolysis and decarboxylation of this intermediate to yield this compound. google.com While the raw materials for this method are inexpensive and accessible, achieving high yields can be challenging. google.com
A patented method outlines a multi-step synthesis starting from 2-picolinic acid. google.com The first step is the formation of 2-picolinoyl chloride by reacting the acid with a chlorinating agent like thionyl chloride. google.com This is followed by a condensation reaction with a dialkyl malonate, such as di-tert-butyl malonate, in the presence of an inorganic salt catalyst (e.g., calcium chloride) and a base (e.g., triethylamine) to form di-tert-butyl 2-picolinoylmalonate. google.com The final step is an acidic hydrolysis and decarboxylation of this intermediate to produce this compound with a reported yield of 77.8%. google.com
| Step | Description | Reagents/Conditions | Yield | Source |
| 1 | Acyl Chloride Formation | 2-Picolinic acid, Thionyl chloride, Toluene, 55-65°C | 95% (Intermediate) | |
| 2 | Condensation | 2-Picolinoyl chloride, Di-tert-butyl malonate, MgCl₂, 55-65°C | 85% (Intermediate) | |
| 3 | Hydrolysis & Decarboxylation | Water, Acetic acid, Sulfuric acid, Reflux | 78% (Overall) | google.com |
Novel Synthetic Approaches to this compound Derivatives
To overcome the limitations of traditional methods, researchers have explored innovative synthetic strategies that offer improved efficiency, selectivity, and milder reaction conditions.
A facile and efficient method for the synthesis of this compound derivatives involves the deprotonation of the methyl group of this compound. scielo.brscielo.br The use of sodium hydride (NaH) as a base under phase transfer catalysis (PTC) conditions has proven to be particularly effective. scielo.brscielo.brresearchgate.netscite.ai This approach minimizes the formation of side products, such as ethers, which can be a major issue when using other bases like sodium hydroxide (B78521) (NaOH). scielo.brscielo.br The reaction is typically carried out in a dry solvent like toluene, with a phase transfer catalyst such as 18-crown-6-ether. scielo.br The mechanism involves the deprotonation of the C-H bond at the interface of the immiscible phases, followed by the formation of a lipophilic ion pair that can react in the organic phase. mdpi.com
Following the deprotonation of this compound, the resulting carbanion is a potent nucleophile that readily undergoes substitution reactions with a variety of electrophiles, most notably alkyl and aryl halides. scielo.brscielo.br This S_N2 reaction is a cornerstone for creating new carbon-carbon bonds and extending the carbon framework. masterorganicchemistry.comlibretexts.org The reaction is highly efficient for primary and methyl halides. masterorganicchemistry.comlibretexts.org With secondary and tertiary alkyl halides, elimination reactions (E2) tend to become a competing pathway due to the strong basicity of the acetylide ion. masterorganicchemistry.comlibretexts.org Researchers have successfully synthesized a range of novel this compound derivatives by treating the deprotonated species with two equivalents of an alkyl or aryl halide. scielo.brscielo.br
Table 1: Synthesis of this compound Derivatives via Deprotonation and Substitution
| Derivative | Alkyl/Aryl Halide Used | Yield (%) |
|---|---|---|
| 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | 1-(bromomethyl)-4-methylbenzene | 70 |
Electro-organic synthesis represents a green and sustainable alternative for the synthesis of this compound derivatives. This method utilizes electricity to drive redox reactions, often with high selectivity and atom economy. Asymmetric electroreduction of this compound at a mercury cathode in the presence of a chiral inductor has been reported to produce the corresponding chiral alcohol. beilstein-journals.org Another approach involves the use of chemically modified graphite (B72142) electrodes. For instance, a graphite electrode modified with (S)-(−)-phenylalanine methyl ester has been used as a cathode for the electrochemical reduction of 4-acetylpyridine (B144475), demonstrating the potential for chiral induction in these processes. beilstein-journals.org
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including derivatives of this compound. These methods often proceed under mild conditions with high efficiency and selectivity. For example, copper-catalyzed reactions have been employed for the monofluoromethylation of aryl iodides using a reagent derived from this compound. beilstein-journals.org The Kröhnke methodology, a classic pyridine synthesis, has been adapted for the preparation of furanyl-substituted terpyridines starting from this compound and a furanyl aldehyde in a base-mediated aldol (B89426) condensation. beilstein-journals.org This strategy has also been extended to the synthesis of more complex polypyridine systems. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Syntheses
Cu-Catalyzed Aerobic Reactions
Copper-catalyzed reactions utilizing aerobic conditions represent a cost-effective and environmentally conscious approach to organic synthesis. In the context of this compound chemistry, copper catalysis facilitates the synthesis of various nitrogen-containing heterocycles. One prominent example is the synthesis of imidazo[1,2-a]pyridines from acetophenones (including this compound) and 2-aminopyridines. rsc.orgresearchgate.net This transformation proceeds through a tandem process involving imine formation followed by an intramolecular aerobic oxidative C–H bond amination and cyclization. rsc.org The use of an inexpensive copper catalyst and air as the oxidant makes this method highly practical. rsc.orgrsc.org
Another significant application is the copper-mediated three-component synthesis of 3-cyanoimidazo[1,2-a]pyridines, which combines 2-aminopyridines, acetophenones, and benzyl (B1604629) cyanide. rsc.org This cascade reaction involves a copper-mediated oxidative release of cyanide, an Ortoleva–King type reaction, and subsequent cyanation. rsc.org Furthermore, copper catalysts have been employed in the aerobic oxidative coupling of methyl ketones like this compound with amines to produce α-ketoamides, where molecular oxygen serves as both the oxidant and an oxygen source. lnu.edu.cn
Rh(III)-Catalyzed C-H Functionalization
Rhodium(III) catalysis has emerged as a powerful tool for C–H bond functionalization, offering novel strategies for creating carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn In reactions involving this compound, rhodium catalysts have been shown to cleanly activate the sp³ C–H bond of the acetyl group. researchgate.netcapes.gov.br This activation, often assisted by an acetate co-catalyst, leads to the formation of an N,C-chelated rhodacycle intermediate. researchgate.net This intermediate is a key step in various transformations.
The mechanism generally begins with the generation of an active cationic [Cp*Rh(III)] species, which then undergoes chelation-assisted C–H bond cleavage to form a five-membered rhodacycle. snnu.edu.cnmdpi.com This intermediate can then react with unsaturated partners like alkenes or alkynes. snnu.edu.cn For instance, the hydroarylation of alkynes proceeds through the insertion of the alkyne into the Rh–C bond of the rhodacycle, forming an expanded seven-membered ring, which then undergoes protodemetalation to yield the final product. nih.gov The presence of additives like pivalic acid can accelerate these C–H activation reactions. rsc.org This methodology has been applied to the synthesis of various heterocyclic structures, including quinolines and fused imidazo[1,2-a]pyridines. rsc.orgrsc.org
Mo-Complex-Catalyzed Reactions with Disubstituted Alkynes
Molybdenum-based catalysts provide unique reactivity for the transformation of carbonyl compounds. A notable application involving this compound is the Mo-complex-catalyzed reaction with disubstituted alkynes to construct densely substituted indolizine (B1195054) cores. rsc.org This deoxygenative coupling represents a versatile method for creating complex heterocyclic skeletons containing various functional groups, including trialkylsilyl and heteroaryl moieties. rsc.org
The catalytic cycle is thought to involve the formation of a molybdenacyclopentadiene complex from the alkyne. wikipedia.org This methodology is particularly valuable for its ability to construct complex molecules relevant to biological and medicinal chemistry from readily available 2-acylpyridines. rsc.org
Synthetic Strategies for Related Pyridine Scaffolds
This compound is a foundational building block for the synthesis of a wide array of more complex pyridine-containing structures, which are of significant interest in materials science and medicinal chemistry.
Synthesis of Terpyridines from this compound Precursors
The synthesis of 2,2′:6′,2″-terpyridines, a crucial class of chelating ligands, frequently employs this compound as a key precursor. researchgate.net The most established route is the Kröhnke synthesis, which involves multiple steps. mdpi.comwikipedia.orgbeilstein-journals.org The classical approach begins with the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). mdpi.comresearchgate.net This intermediate is then reacted with a "2-pyridacylpyridinium" salt (prepared from this compound) in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the central pyridine ring. mdpi.com
To improve efficiency and reduce waste, several one-pot variations have been developed. mdpi.comthieme-connect.com These methods involve reacting two equivalents of this compound directly with one equivalent of an aldehyde in the presence of a base and an ammonia source. wikipedia.orgthieme-connect.com Microwave-assisted one-pot procedures have also been reported, offering advantages such as shorter reaction times, higher yields, and simpler workup. thieme-connect.comsci-hub.se
| Method | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Classical Kröhnke Synthesis | This compound, Aromatic Aldehyde | 1) Base (for chalcone formation); 2) Pyridinium (B92312) salt, NH4OAc | 4′-Aryl-2,2′:6′,2″-terpyridine | mdpi.combeilstein-journals.org |
| One-Pot Synthesis | This compound (2 eq.), Aromatic Aldehyde (1 eq.) | Base (e.g., KOH), Ammonia source (e.g., aq. NH3), EtOH | 4′-Aryl-2,2′:6′,2″-terpyridine | researchgate.netthieme-connect.com |
| Microwave-Assisted One-Pot | This compound, Aromatic Aldehyde | NH4OAc, Microwave irradiation | 4′-Aryl-2,2′:6′,2″-terpyridine | thieme-connect.comsci-hub.se |
| Solvent-Free One-Pot | This compound, Aldehyde | NaOH (solid) | 1,5-Diketone intermediate | beilstein-journals.org |
Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles
Imidazo[1,2-a]pyridines are a class of heterocycles with significant pharmacological and optical properties. researchgate.net this compound serves as a versatile starting material for their synthesis through various catalytic routes. A highly efficient method is the copper-catalyzed aerobic oxidative reaction between a 2-aminopyridine (B139424) and an acetophenone (B1666503) derivative like this compound. rsc.orgorganic-chemistry.org This process involves a tandem sequence of imine formation followed by intramolecular oxidative C-H amination and cyclization, providing direct access to the imidazo[1,2-a]pyridine (B132010) core in good to excellent yields. rsc.orgresearchgate.net
Other synthetic strategies include:
Iodine-mediated synthesis : This one-pot method uses iodine to facilitate the reaction between 2-aminopyridines and acetophenones, though it can require high temperatures and long reaction times. tci-thaijo.org
Reaction with α-haloketones : The classical synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. mdpi.com this compound can be used after an initial α-halogenation step.
Multicomponent reactions : The Groebke–Blackburn–Bienaymé reaction (GBBR) offers a greener, one-pot alternative involving an aldehyde, a 2-aminopyridine, and an isocyanide. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes can produce the desired heterocycle. organic-chemistry.org
The related indolizine heterocycle can also be synthesized from this compound precursors through methods like 1,3-dipolar cycloaddition of pyridinium ylides with alkynes or palladium-catalyzed multicomponent reactions. jbclinpharm.orgnih.gov
Condensation Reactions of this compound with Aldehydes (e.g., 2-Formylpyridine) and Related Byproducts
The Claisen-Schmidt condensation between an aldehyde and a ketone is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com When this compound reacts with 2-formylpyridine under these basic conditions, the expected product is the chalcone, 1,3-bis(pyridin-2-yl)prop-2-en-1-one. ichem.mdichem.md
However, research has shown that this reaction is not always straightforward and can lead to a cascade of subsequent transformations, resulting in a variety of "unexpected" byproducts. mdpi.comichem.mdresearchgate.net The initially formed chalcone is susceptible to further reactions present in the mixture. mdpi.com
A key side reaction is the Michael addition of another molecule of this compound (acting as a nucleophile) to the α,β-unsaturated system of the chalcone. ichem.md This leads to the formation of 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione. ichem.mdichem.md This 1,5-dicarbonyl compound can then undergo further intramolecular aldol condensations, sometimes involving additional molecules of the starting materials, to form complex and highly substituted cyclohexanol (B46403) derivatives. mdpi.comichem.mdacs.org These 'domino' reactions highlight the complexity that can arise from seemingly simple condensation conditions. ichem.md
| Compound Name | Molecular Formula | Formation Pathway | Reference |
|---|---|---|---|
| 1,3-bis(pyridin-2-yl)prop-2-en-1-one | C14H12N2O | Initial Claisen-Schmidt condensation product | ichem.mdichem.md |
| 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione | C21H19N3O2 | Michael addition of this compound to the initial chalcone | ichem.mdichem.md |
| (2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone | C28H28N4O3 | Intramolecular aldol condensation/cyclization of intermediates | ichem.mdresearchgate.net |
| (4-hydroxy-2,4,6-tri(pyridin-2-yl)cyclohexane-1,3-diyl)bis(pyridin-2-ylmethanone) | C35H31N5O3 | Intramolecular aldol condensation/cyclization of intermediates | ichem.mdresearchgate.net |
Synthesis of 2-Acetyl-6-cyanopyridines as Intermediates for Oligo-2,6-pyridines
The synthesis of 2-acetyl-6-cyanopyridine has been identified as a critical step in the development of more efficient and cost-effective methods for producing oligo-2,6-pyridines. These oligopyridines are significant as complexing agents. The use of 2-acetyl-6-cyanopyridine as a key intermediate allows for synthetic pathways that avoid harsh conditions, such as the use of n-butyllithium at low temperatures, which are often expensive and hazardous on an industrial scale.
A pivotal method for the preparation of 2-acetyl-6-cyanopyridine involves the treatment of pyridine-1-oxide with cyanotrimethylsilane and dimethylcarbamyl chloride in dichloromethane. Current time information in Bangalore, IN. This reaction yields 2-acetyl-6-cyanopyridine along with other pyridine nitrile derivatives, which can also serve as precursors. Current time information in Bangalore, IN.
Once synthesized, 2-acetyl-6-cyanopyridine is a versatile intermediate that can be readily converted into other crucial building blocks for the synthesis of oligo-2,6-pyridines, such as terpyridines. Two important derivatives are a pyridinium salt and a chalcone. The pyridinium salt, specifically 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide, is formed by reacting 2-acetyl-6-cyanopyridine with pyridine and iodine. google.com Concurrently, 2-acetyl-6-cyanopyridine can undergo a condensation reaction with a substituted benzaldehyde, such as p-anisaldehyde, to form a chalcone derivative, for instance, 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one. google.com A preferred method for this conversion utilizes solid basic alumina (B75360) as a catalyst, which simplifies the purification process as it can be easily removed by filtration. google.com
The final construction of the oligo-2,6-pyridine, specifically a 6,6''-dicyano-2,2':6',2''-terpyridine, is achieved through the condensation of the pyridinium salt and the chalcone derivative in the presence of ammonium acetate. google.com This approach represents a significant improvement in the synthesis of terpyridines and their analogues. Current time information in Bangalore, IN.
The Kröhnke pyridine synthesis is a well-established method for the formation of substituted pyridines and has been successfully applied to the synthesis of 4'-aryl-2,2':6',2''-terpyridines from this compound and aryl aldehydes. uminho.ptresearchgate.netmdpi.comwikipedia.orgredalyc.org This methodology typically involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of an ammonia source, leading to the formation of the central pyridine ring of the terpyridine. wikipedia.orgbeilstein-journals.org The synthesis of oligo-2,6-pyridines using 2-acetyl-6-cyanopyridine as an intermediate is an adaptation of this classical approach.
Table 1: Synthesis of 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |
| 2-Acetyl-6-cyanopyridine | p-Anisaldehyde | Basic Alumina (Activity Grade I) | Anhydrous Tetrahydrofuran | Stirred at room temperature under nitrogen for 24 hours | 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one |
Table 2: Synthesis of 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide
| Reactant 1 | Reagent 1 | Reagent 2 | Reaction Conditions | Yield | Product |
| 2-Acetyl-6-cyanopyridine | Iodine | Pyridine | 100°C under N₂ for 45 minutes | 78% | 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide |
Table 3: Synthesis of 4'-(4-methoxyphenyl)-6,6''-dicyano-2,2':6',2''-terpyridine
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Product |
| 1-[2-(6-cyano-2-pyridyl)-2-oxoethyl]pyridinium iodide | 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one | Ammonium Acetate | Acetic Acid | Heated to 80°C for 1.5 hours, then 65°C for 6.5 hours, and 90°C for 16 hours | 4'-(4-methoxyphenyl)-6,6''-dicyano-2,2':6',2''-terpyridine |
Coordination Chemistry of 2 Acetylpyridine As a Ligand
Formation of Metal Complexes with 2-Acetylpyridine (B122185) and Its Schiff Base Derivatives
The ability of this compound to form Schiff bases by condensation with primary amines significantly broadens its scope as a ligand. These Schiff base derivatives offer multiple donor sites, leading to the formation of stable chelate rings with metal ions.
Schiff bases of this compound are typically synthesized through the condensation reaction between this compound and a primary amine in an appropriate solvent, often with catalytic amounts of acid.
N,N'-dimethylethylenediamine: The reaction of this compound with N,N'-dimethylethylenediamine results in the formation of Schiff base ligands. mdpi.com These ligands have been utilized in the synthesis of various transition metal complexes.
Methionine: A tridentate Schiff base ligand, (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino) butanoic acid (HL), has been prepared from the condensation of this compound with the amino acid methionine. uomustansiriyah.edu.iqresearchgate.net This ligand is capable of coordinating with metal ions through the pyridine (B92270) nitrogen, azomethine nitrogen, and a carboxylate oxygen. uomustansiriyah.edu.iqresearchgate.net
Thiosemicarbazones: Thiosemicarbazones derived from this compound are a well-studied class of ligands. The synthesis involves the reaction of this compound with thiosemicarbazide (B42300) or its N(4)-substituted derivatives. hhu.deresearchgate.net These ligands are of particular interest due to their potential biological activities.
The characterization of these Schiff bases is typically achieved through various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry, along with elemental analysis.
Schiff base derivatives of this compound readily form complexes with a wide range of transition metals. The coordination typically involves the pyridine nitrogen, the imine nitrogen, and often another donor atom from the amine part of the ligand.
The following table summarizes the complexation of this compound Schiff base derivatives with various transition metals:
| Metal Ion | Schiff Base Derivative(s) | Key Findings |
| Mn(II) | Derivatives of 2,6-diacetylpyridine (B75352) and pyridine-2-carbaldehyde. hhu.denih.govrsc.org | Forms stable complexes, with some exhibiting catalytic activity in oxidation reactions. hhu.denih.govrsc.org |
| Co(II) | Derivatives with leucine (B10760876) and pentadentate 2,6-diacetylpyridine hydrazones. acs.orgscilit.com | Forms complexes with varying geometries, including tetrahedral and pentagonal bipyramidal. acs.orgscilit.com |
| Ni(II) | Derivatives with leucine and N,N'-dimethylethylenediamine. mdpi.comacs.org | Can form complexes with tetrahedral or other geometries depending on the specific ligand. acs.org |
| Cu(II) | Derivatives with leucine and 4-phenylthiosemicarbazide (B147422). acs.orgnih.gov | Forms complexes with geometries such as square-planar. acs.org |
| Zn(II) | Derivatives with 4-phenyl semicarbazone and N,N'-dimethylethylenediamine. mdpi.comnih.gov | Can form tetrahedral complexes. nih.gov |
| Ga(III) | N(4)-phenylthiosemicarbazone derivatives. researchgate.net | Forms mononuclear complexes. researchgate.net |
| In(III) | N(4)-phenylthiosemicarbazone derivatives. researchgate.net | Forms mononuclear complexes. researchgate.net |
| Pd(II) | Thiosemicarbazone and other Schiff base derivatives. | Forms square-planar complexes. |
| Pt(II) | Thiosemicarbazone derivatives. | Forms square-planar complexes. |
| Bi(III) | Hydrazone derivatives. | Forms stable complexes. |
| Fe(III) | Derivatives with leucine. acs.org | Can form octahedral complexes. acs.org |
| Cd(II) | Derivatives with N,N'-dimethylethylenediamine. mdpi.com | Forms stable complexes. mdpi.com |
Structural Elucidation of this compound Metal Complexes
The precise arrangement of atoms and bonds within the metal complexes of this compound and its derivatives is crucial for understanding their properties. X-ray crystallography and other spectroscopic methods are instrumental in this elucidation.
Metal complexes of this compound Schiff bases exhibit a variety of coordination geometries, largely dictated by the nature of the metal ion, the specific Schiff base ligand, and the presence of other coordinating anions.
Octahedral: This is a common geometry for many transition metal complexes, including those of Fe(III) and some Mn(II), Co(II), and Ni(II) complexes. uomustansiriyah.edu.iqacs.org For example, the Schiff base derived from this compound and methionine forms octahedral complexes with Mn(II), Co(II), and Ni(II). uomustansiriyah.edu.iq
Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II), and is also observed in some Cu(II) complexes.
Tetrahedral: This geometry is often found in complexes of d¹⁰ metal ions like Zn(II) and can also be adopted by Co(II) and Ni(II) complexes. uomustansiriyah.edu.iqacs.org The Zn(II) complex with the Schiff base of this compound and methionine adopts a tetrahedral geometry. uomustansiriyah.edu.iq
The following interactive table provides examples of observed geometries for different metal complexes:
| Metal Ion | Schiff Base Ligand | Coordination Geometry |
| Fe(III) | Leucine derivative | Octahedral acs.org |
| Mn(II) | Methionine derivative | Octahedral uomustansiriyah.edu.iq |
| Co(II) | Leucine derivative | Tetrahedral acs.org |
| Ni(II) | Leucine derivative | Tetrahedral acs.org |
| Cu(II) | Leucine derivative | Square Planar acs.org |
| Zn(II) | Methionine derivative | Tetrahedral uomustansiriyah.edu.iq |
The Schiff base ligands derived from this compound can coordinate to metal ions in different manners, primarily as bidentate or tridentate ligands.
Bidentate Coordination: In this mode, the ligand binds to the metal ion through two donor atoms. For thiosemicarbazone ligands, this often involves the azomethine nitrogen and the sulfur atom.
Tridentate Coordination: This is a very common coordination mode for these ligands, where they bind to the metal center via three donor atoms. Typically, these are the pyridine nitrogen, the azomethine nitrogen, and a third donor atom from the amine portion of the ligand, such as a sulfur atom in thiosemicarbazones or a carboxylate oxygen in amino acid derivatives. uomustansiriyah.edu.iqnih.gov For example, the Schiff base derived from this compound and 4-phenylthiosemicarbazide coordinates to Cu(II) and Zn(II) in a tridentate fashion. nih.gov
The versatility in coordination modes allows for the formation of a rich variety of complex structures with diverse chemical and physical properties.
Theoretical and Computational Studies of Coordination Compounds
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. nih.govarchive.org This method is particularly effective for transition metal complexes, offering a balance between computational cost and accuracy. nih.gov For coordination compounds of this compound and its derivatives, DFT is employed to optimize the molecular geometry in the ground state, predict vibrational frequencies, and calculate various electronic properties. scielo.br
One of the primary applications of DFT is the determination of equilibrium geometries, including bond lengths and angles. scielo.br These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For instance, DFT calculations using the B3LYP functional and 6-311G basis set have been used to model derivatives of this compound. scielo.brresearchgate.net The calculated bond lengths and angles for these structures show a strong correlation with experimental values, confirming the reliability of the theoretical approach. scielo.br
The following table presents a comparison of selected experimental bond lengths and angles with those calculated using DFT for a this compound derivative, demonstrating the predictive power of this computational method. scielo.br
| Bond/Angle | Experimental Value | Calculated (DFT) Value |
| O1-C1 | 1.217(2) Å | 1.2394 Å |
| N1-C6 | 1.338(2) Å | 1.3466 Å |
| N1-C2 | 1.340(2) Å | 1.3557 Å |
| C1-C2 | 1.496(3) Å | 1.5083 Å |
| C6-N1-C2 | 116.96(15) ° | 118.47 ° |
| O1-C1-C2 | 119.07(16) ° | 118.97 ° |
| N1-C2-C1 | 116.81(15) ° | 115.44 ° |
Beyond structural prediction, DFT is instrumental in understanding chemical reactivity. archive.orguautonoma.cl By calculating various reactivity descriptors, such as chemical potential, global hardness, and electrophilicity, researchers can predict how a this compound complex will interact with other chemical species. scielo.br These descriptors provide quantitative measures of a molecule's stability and its propensity to donate or accept electrons in a chemical reaction. scielo.bruautonoma.cl
Frontier Molecular Orbital (HOMO-LUMO) Analysis in Complexes
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band-gap, is a critical parameter for determining molecular reactivity. scielo.br
A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scielo.br In the context of this compound and its coordination compounds, DFT calculations are used to determine the energies of these frontier orbitals. scielo.brresearchgate.net For this compound itself, the HOMO is slightly delocalized over the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scielo.br
Upon coordination to a metal or modification into a Schiff base ligand, the energies and localizations of these orbitals change. researchgate.netuomustansiriyah.edu.iq For example, in a study of this compound derivatives, the calculated HOMO-LUMO gap was found to be relatively low, indicating high reactivity. scielo.br The specific localization of the HOMO and LUMO in these complexes can help identify the most probable sites for electrophilic and nucleophilic attack.
The table below summarizes the calculated frontier orbital energies and the corresponding energy gap for this compound and some of its derivatives, as determined by DFT calculations (B3LYP/6-311G). scielo.br
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| This compound | -0.245 | -0.069 | 0.176 |
| Derivative 1 | -0.243 | -0.060 | 0.183 |
| Derivative 2 | -0.229 | -0.064 | 0.165 |
This analysis is crucial for designing new this compound-based complexes with tailored electronic properties for applications in areas like catalysis and materials science. researchgate.netsapub.org
Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.eduuba.ar This approach provides a detailed understanding of the donor-acceptor (or charge-transfer) interactions within a molecule, which are fundamental to understanding coordination bonds and other intramolecular forces. uba.arbohrium.com
In the coordination chemistry of this compound, NBO analysis is particularly useful for quantifying the interaction between the ligand and a metal center. The formation of a coordination bond can be described as a charge-transfer interaction from a filled lone-pair NBO on the donor atom of the ligand (e.g., the pyridine nitrogen or the acetyl oxygen) to an empty valence antibonding or Rydberg NBO of the acceptor metal atom. bohrium.com
The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uba.ar A larger E(2) value signifies a stronger interaction and more significant charge delocalization from the ligand to the metal, indicating a more substantial covalent character in the coordination bond. uba.ar
While specific NBO analysis data for simple this compound complexes are not detailed in the provided context, the principles can be readily applied. An NBO analysis would typically reveal:
Strong n → σ interactions:* The lone pair (n) of the pyridine nitrogen donating electron density to an empty orbital (σ*) of the coordinated metal.
Hydrogen Bonding: NBO analysis can also identify and quantify intramolecular hydrogen bonds, for example, in Schiff base derivatives of this compound where interactions between a hydrogen atom and a nearby nitrogen or oxygen atom can influence the ligand's conformation and reactivity. researchgate.net
By providing a quantitative description of these electronic interactions, NBO analysis complements the structural information from DFT and the reactivity insights from FMO theory, offering a comprehensive understanding of the bonding in this compound coordination compounds. wikipedia.orgbohrium.com
Catalytic Applications of 2 Acetylpyridine and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, 2-acetylpyridine (B122185) and its derivatives serve as crucial ligands that modulate the activity and selectivity of metal centers in a variety of organic transformations.
Asymmetric Synthesis and Enantioselective Reactions
The creation of chiral molecules is a cornerstone of modern chemistry, and this compound serves as a key substrate in several asymmetric reactions. A significant focus has been on the asymmetric reduction of its ketone group to produce enantiomerically pure 1-(2-pyridyl)ethanol, a valuable chiral building block. nih.gov
One approach involves the borane-mediated reduction of this compound. The challenge lies in the fact that borane (B79455) can complex with the pyridyl nitrogen, leading to a non-selective intramolecular reduction that lowers the enantioselectivity. nih.gov To overcome this, specialized catalysts have been developed. For instance, spiroborate ester catalysts derived from diphenylprolinol and ethylene (B1197577) glycol have been used. While initial attempts with catalytic amounts (10 mol%) yielded modest results, using a stoichiometric amount of the catalyst with borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) significantly improved the enantiomeric excess (ee) to 93%. nih.gov
Another prominent method is the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines to synthesize chiral primary amines. acs.org Using a ruthenium catalyst, specifically Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and hydrogen gas, a range of chiral amines have been produced with excellent yields and enantioselectivities, often exceeding 99% ee. acs.org This methodology has proven effective for 2-acetylpyridines with various substituents at the 6-position, including aryl, alkyl, and halogen groups. acs.org
Additionally, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to this compound and its derivatives. researchgate.net Catalysts such as [Rh(COD)Binapine]BF₄ have achieved excellent enantioselectivities (up to 99% ee) under mild conditions, yielding a variety of enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols. researchgate.net Asymmetric electroreduction at a mercury cathode in the presence of catalytic amounts of the alkaloid strychnine (B123637) has also been shown to produce chiral pyridylethanol. beilstein-journals.org
Table 1: Asymmetric Synthesis involving this compound
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Asymmetric Borane Reduction | Spiroborate ester 5 (1 equiv.) / Borane-SMe₂ | This compound | 1-(2-pyridyl)ethanol | 93% | nih.gov |
| Asymmetric Reductive Amination (DARA) | Ru(OAc)₂{(S)-binap} / NH₄TFA, H₂ | 2-Acetyl-6-substituted pyridines | Chiral 1-(pyridin-2-yl)ethan-1-amines | >99% | acs.org |
| Asymmetric Hydrogenation | [Rh(COD)Binapine]BF₄ / H₂ | This compound derivatives | Chiral 2-pyridine-aryl/alkyl alcohols | up to 99% | researchgate.net |
| Asymmetric Electroreduction | Strychnine / Mercury cathode | This compound | (S)-1-(2-pyridyl)ethanol | High | beilstein-journals.org |
Atom Transfer Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) is a controlled "living" polymerization technique that allows for the synthesis of polymers with well-defined architectures. The catalyst, typically a transition metal complex, is central to this process. acs.org Ligands derived from this compound play a role in forming these catalytically active species.
Schiff bases created by the condensation of this compound with primary amines are used as ligands for copper(I) catalysts in the ATRP of monomers like methacrylates. researchgate.net For example, a ligand synthesized from this compound and 1,4-diaminobenzene, (N1E,N4E)-N1,N4-bis(pyridin-2-yl)ethylenebenzene-1,4-diamine (BPEBD), has been used with a copper-based catalyst for the ATRP of methyl methacrylate (B99206) (MMA) and styrene. researchgate.net These reactions demonstrated linear first-order kinetics, indicative of a controlled polymerization process. researchgate.net Similarly, N,N'-bis[methyl(pyrid-2-yl)methylene]ethane-1,2-diamine (BMDA) has been employed as a ligand for the ATRP of styrene. researchgate.net The versatility of this compound-derived ligands makes them valuable components in designing catalyst systems for producing a range of polymers. scielo.brscielo.br
Oligomerization and Polymerization
Metal complexes featuring ligands derived from this compound are effective catalysts for the oligomerization and polymerization of olefins, particularly ethylene. scielo.brscielo.br Iron(II) and cobalt(II) complexes with 2,6-bis(imino)pyridyl ligands, often synthesized from 2,6-diacetylpyridine (B75352), are highly active in these reactions. unam.mxmdpi.com The structure of the ligand, including the substituents on the iminoaryl groups, is critical for controlling the outcome, whether it be polymerization to high-density polyethylene (B3416737) (HDPE) or selective oligomerization to produce linear alpha-olefins. unam.mx
More recently, iminopyridyl Ni(II) and Pd(II) complexes have been developed for ethylene (co)oligomerization. acs.orgnih.gov For instance, Ni(II) complexes with iminopyridine ligands derived from this compound and bearing bulky benzocycloalkyl moieties have shown extremely high catalytic activities, reaching up to 13.86 × 10⁶ g mol⁻¹ h⁻¹, to produce low molecular weight, highly branched ethylene oligomers. nih.gov Palladium(II) complexes with similar ligands have been used to create low-density, colorless oil oligomers. acs.org
Researchers have also synthesized 2-quinoxalinyl-6-iminopyridyl ligands from 6-acetylpyridine-2-carboxylate. academie-sciences.fr The corresponding iron and cobalt complexes, when activated by modified methylaluminoxane (B55162) (MMAO), exhibit high activities for ethylene oligomerization. academie-sciences.fr
Table 2: Ethylene Oligomerization/Polymerization using this compound-based Catalysts
| Metal Center | Ligand Type | Activator | Catalytic Activity | Product | Source |
|---|---|---|---|---|---|
| Fe(II), Co(II) | 2,6-bis(arylimino)pyridyl | MAO, AlMe₃ | High | HDPE or α-olefins | unam.mx |
| Ni(II) | Iminopyridyl with benzocycloalkyl moieties | Et₂AlCl | Up to 13.86 × 10⁶ g mol⁻¹ h⁻¹ | Highly branched ethylene oligomers | nih.gov |
| Pd(II) | Iminopyridyl | NaBArF | Moderate | Low-density ethylene oligomers (oils) | acs.org |
| Fe, Co | 2-quinoxalinyl-6-iminopyridyl | MMAO | High | Ethylene oligomers | academie-sciences.fr |
Transfer Hydrogenation of Carbonyl Compounds
Transfer hydrogenation is a fundamental reaction for preparing alcohols from carbonyl compounds using hydrogen donors like isopropanol (B130326) or formic acid, facilitated by a metal catalyst. polimi.it Ruthenium(II) complexes are often employed for this purpose. scielo.brscielo.brpolimi.it While these systems are effective for a wide range of ketones and aldehydes, the transfer hydrogenation of this compound itself presents a challenge. polimi.it
Research has shown that attempts to reduce this compound using certain Ru(II) catalysts were unsuccessful, with no conversion observed. polimi.it This is attributed to the strong coordinating ability of the pyridine (B92270) substrate. It is believed that this compound forms a stable complex with the ruthenium species in the reaction, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. polimi.itchimia.ch This substrate-inhibition is a significant hurdle in its reduction via this method, contrasting with the successful reduction of other ketones like acetophenone (B1666503) under the same conditions. polimi.itchimia.ch
Synergistic Catalysis in Acetyl Azaarenes Addition to Enals
A novel and highly effective catalytic strategy involves the synergistic activation of both this compound and a reaction partner. soton.ac.ukscholarsportal.infonih.gov Specifically, in the enantioselective addition of acetyl azaarenes (like this compound) to enals, a dual catalytic system is employed. soton.ac.uk This system consists of a metal Lewis acid (such as Zn(acac)₂) and a chiral secondary amine catalyst. soton.ac.uksoton.ac.uk
The proposed mechanism involves two simultaneous catalytic cycles:
The metal Lewis acid coordinates to the this compound in a bidentate fashion, involving both the pyridine nitrogen and the carbonyl oxygen. This coordination facilitates the formation of the corresponding metal enolate. soton.ac.ukresearchgate.net
The chiral secondary amine reacts with the enal to form a chiral iminium ion, which acts as the activated electrophile. soton.ac.uk
The metal enolate of this compound then adds to the iminium ion in a Michael addition. soton.ac.uk This is followed by a second Michael addition and an intramolecular aldol (B89426) reaction, ultimately forming highly functionalized and chiral cyclohexene (B86901) derivatives. soton.ac.uk This synergistic approach has proven remarkably successful, affording the final products in high yields, with high diastereoselectivity, and with enantiomeric excesses ranging from 97% to over 99%. soton.ac.uk
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid. This compound is used to create ligands that are then immobilized on solid supports, resulting in stable and reusable catalysts.
A common method involves modifying a support material like silica (B1680970) with an aminopropyl group, followed by a Schiff base condensation with this compound. rsc.org This creates a chelating ligand on the silica surface, which is then metallated, for example, with palladium acetate (B1210297). rsc.orgyork.ac.uk These supported palladium catalysts have been investigated for their activity in Suzuki coupling reactions. rsc.org
Similarly, a magnetic silica support (Fe₃O₄@SiO₂) has been functionalized with 3-aminopropyltriethoxysilane, followed by reaction with this compound and subsequent complexation with copper. mdpi.com This magnetic nanocatalyst (CuACP-Am-Fe₃O₄@SiO₂) has been used for one-pot, three-component cycloaddition "click" reactions to synthesize 1,2,3-triazole derivatives with excellent yields. mdpi.com
Graphene oxide has also been used as a support. A copper nanocatalyst supported on engineered graphene oxide (Cu@AA@APTES@GO) was effective in catalyzing the transannulation of N-heterocyclic ketones like this compound with alkylamines. nih.gov The catalyst demonstrated good reusability, a key advantage of heterogeneous systems. nih.gov These examples highlight how this compound can be integrated into solid-supported catalysts for various important organic transformations. capes.gov.br
Graphene Oxide-Based Nanocatalysts
Graphene oxide (GO) has emerged as a highly effective support material for catalysts due to its large surface area, unique electronic properties, and the presence of oxygen-containing functional groups on its surface. orientjchem.orgmedcraveonline.com These functional groups provide active sites for anchoring metal complexes, leading to the creation of robust and reusable heterogeneous catalysts. orientjchem.orgmedcraveonline.com The two-dimensional structure of GO can also function as a "nanoreactor," reducing diffusion resistance for reactants and enhancing catalytic performance. nih.govacs.org
A notable application involving this compound is in the synthesis of a copper-based nanocatalyst supported on functionalized graphene oxide (Cu@AA@APTES@GO). nih.govacs.org This nanocatalyst was developed by immobilizing 4-aminoantipyrine (B1666024) on amine-functionalized graphene oxide, followed by metallation with copper. nih.govacs.org It has demonstrated significant catalytic activity in the transannulation of N-heterocyclic aldehydes or ketones, such as this compound, with alkylamines. nih.govacs.org
In a typical reaction, this compound and benzylamine (B48309) were refluxed in the presence of the Cu@AA@APTES@GO nanocatalyst. nih.govacs.org The study found that the catalyst was essential for the reaction to proceed. nih.govacs.org This heterogeneous catalyst showed good to moderate activity for the C(sp³)–H bond activation and amination of various substrates. nih.govacs.org The superior performance is attributed to the unique structure of the graphene oxide support, which provides ample space and reduces diffusion barriers for the reactants. nih.govacs.org
The reusability of the catalyst, a key feature of heterogeneous catalysis, was also confirmed. The Cu@AA@APTES@GO nanocatalyst could be recovered after the reaction by centrifugation and reused for multiple cycles without a significant loss in its catalytic activity. nih.govacs.org
Another relevant study involves a copper oxide (CuO) catalyst derived from a copper(I) complex of this compound-N(4)-(methoxyphenyl)thiosemicarbazone. utm.my This complex was converted to copper oxide via solid-state thermal decomposition. The resulting CuO demonstrated high catalytic efficiency in the reduction of 4-nitrophenol (B140041) to 4-aminophenol, outperforming the original copper(I) complex. utm.my Optimization studies showed that 1.0 mol% of the catalyst yielded the highest conversion rate of 98.7%. utm.my
Table 1: Catalytic Performance of Graphene Oxide-Based and Derived Catalysts
| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Yield/Conversion | Citation |
|---|---|---|---|---|---|---|
| Cu@AA@APTES@GO | This compound, Benzyl (B1604629) amine | Transannulated product | Acetonitrile (B52724) | 80 | Good to Moderate | nih.gov, acs.org |
Electrocatalytic Processes
This compound and its derivatives are also pivotal in the field of electrocatalysis, particularly in reactions such as reduction and hydrogen evolution. The generation of clean energy sources like hydrogen through electrochemical water splitting is a major research focus, driving the development of efficient electrocatalysts from earth-abundant metals. researchgate.netnih.gov
One of the direct electrocatalytic applications of this compound is its asymmetric electroreduction to the corresponding alcohol, (pyridyl)ethanol. Research has shown that this reduction can be achieved at a mercury cathode in the presence of a catalytic amount of the alkaloid strychnine, which induces asymmetry and results in an optically active product. beilstein-journals.org
Furthermore, metal complexes incorporating ligands derived from or related to this compound are extensively studied as electrocatalysts. For instance, complexes of nickel and palladium with thiosemicarbazone ligands have shown promise as catalysts for the hydrogen evolution reaction (HER). researchgate.net While not directly using this compound, some of these ligands are synthesized from precursors like 2-pyridinehydrazone, which is structurally similar. researchgate.net The catalytic cycle for these systems often involves the reduction of the metal center, which then reacts with protons to generate hydrogen. researchgate.net
Nickel complexes with 2,2'-bipyridine-based ligands, which share the pyridine motif with this compound, also act as efficient molecular electrocatalysts for the HER. nsf.govrsc.org These catalysts can achieve high Faradaic efficiencies for hydrogen production. nsf.govrsc.org Computational studies suggest that non-covalent interactions between the proton donor and heteroatoms on the ligand are crucial to the catalytic mechanism. nsf.gov Similarly, various first-row transition metal complexes have been investigated as electrocatalysts for proton reduction, with nickel complexes often showing optimal performance with low overpotentials. nih.gov
Table 2: Electrocatalytic Applications Involving this compound and Related Complexes
| Catalyst/System | Process | Key Findings | Citation |
|---|---|---|---|
| This compound with Strychnine/Hg cathode | Asymmetric Electroreduction | Produces optically active pyridylethanol. beilstein-journals.org | beilstein-journals.org |
| Ni(II) and Pd(II) Thiosemicarbazone Complexes | Hydrogen Evolution Reaction (HER) | Active electrocatalysts for proton reduction. researchgate.net | researchgate.net |
| Ni(II) Complex with 2,2'-bipyridine-based ligand | Hydrogen Evolution Reaction (HER) | High Faradaic efficiency (94 ± 8%) for H₂ production. nsf.govrsc.org | nsf.gov, rsc.org |
The research into both graphene-based nanocatalysts and electrocatalytic systems demonstrates the significant utility of this compound and its derivatives in modern chemistry, paving the way for more efficient and sustainable chemical processes.
Biological and Biomedical Research on 2 Acetylpyridine and Its Derivatives
Antimicrobial and Anti-Infective Properties
Derivatives of 2-acetylpyridine (B122185) have demonstrated significant potential as antimicrobial and anti-infective agents, with research highlighting their efficacy against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.
Schiff bases derived from this compound and their metal complexes have been a particular focus of antibacterial research. These compounds have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff base metal complexes demonstrated strong inhibitory action against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, the same series of compounds exhibited weaker antibacterial activity when tested against Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.net The chelation of the metal to the Schiff base ligand is suggested to enhance the bacteriostatic properties of the compounds. researchgate.net
Other studies have also confirmed the antibacterial potential of this compound derivatives. Research on various pyridine-based compounds has shown their effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.comnih.gov Specifically, heterometallic complexes of copper(II) and bismuth(III) with this compound thiosemicarbazones have been synthesized and evaluated. bba.md These complexes were tested against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii, with Staphylococcus aureus being the most susceptible. bba.md The minimum inhibitory concentration (MIC) for some of these complexes was as low as 0.001 mg/mL against S. aureus. bba.md
| Derivative Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Schiff Base Metal Complexes | Methicillin-resistant Staphylococcus aureus (MRSA) | High activity | researchgate.net |
| Schiff Base Metal Complexes | Acinetobacter baumannii | Weak activity | researchgate.net |
| Schiff Base Metal Complexes | Pseudomonas aeruginosa | Weak activity | researchgate.net |
| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Staphylococcus aureus (ATCC 25923) | High activity (MIC as low as 0.001 mg/mL for some complexes) | bba.md |
| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Escherichia coli (ATCC 25922) | Moderate activity | bba.md |
| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Acinetobacter baumannii (BAA-747) | Moderate activity | bba.md |
| Pyridine-aroylhydrazone Metal Complex ([ZnL₂]) | Bacillus cereus | Active (MIC = 11.71 μg/mL) | mdpi.com |
The antifungal properties of this compound derivatives, especially thiosemicarbazones and their metal complexes, have been well-documented. nih.gov The structure of the thiosemicarbazone moiety, including substitutions at the N1 and N4 positions, significantly influences the antifungal efficacy. nih.gov Copper(II) complexes of these thiosemicarbazones are often found to be more potent than the uncomplexed ligands. nih.govconicet.gov.ar
One study highlighted that this compound{N-(4-aminophenyl)acetamid}thiosemicarbazone exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL and a minimum fungicidal concentration (MFC) of 62.50 μg/mL against Candida albicans. researchgate.net Another investigation showed that while this compound-derived hydrazones had poor antibacterial effects, they demonstrated significant antifungal activity against Candida albicans. conicet.gov.ar This activity was appreciably increased upon coordination with copper(II). conicet.gov.ar
| Derivative Type | Fungal Strain | Observed Activity (MIC/MFC) | Reference |
|---|---|---|---|
| This compound{N-(4-aminophenyl)acetamid}thiosemicarbazone | Candida albicans | MIC: 31.25 μg/mL, MFC: 62.50 μg/mL | researchgate.net |
| This compound-para-chloro-phenylhydrazone (H2AcpClPh) | Candida albicans | As active as fluconazole | conicet.gov.ar |
| Copper(II) complex of H2AcpClPh | Candida albicans | As active as fluconazole | conicet.gov.ar |
| Pyridine-aroylhydrazone Metal Complex ([ZnL₂]) | Candida albicans | Active (MIC = 23.43 μg/mL) | mdpi.com |
Thiosemicarbazone derivatives of this compound have emerged as a promising class of antimalarial agents. scite.ai Extensive research has demonstrated their efficacy against various Plasmodium species. N4,N4-disubstituted this compound thiosemicarbazones have shown superior activity against Plasmodium berghei in mice compared to their N4-monosubstituted counterparts. cabidigitallibrary.org The potency was significantly enhanced when the N4-nitrogen was part of a six- or seven-membered ring system, such as piperidine (B6355638) or piperazine, leading to cures at dose levels as low as 20 mg/kg. scite.aicabidigitallibrary.org
Furthermore, 1-acetylisoquinoline thiosemicarbazones, which are structurally related to this compound derivatives, have also been evaluated for their antimalarial properties against P. berghei, with cures being achieved at doses of 40-160 mg/kg. nih.gov Conversely, the 1-oxide derivatives of this compound thiosemicarbazones were found to be less active against both P. berghei and P. falciparum when compared to the corresponding non-oxidized analogues. nih.gov
| Derivative Type | Parasite Strain | Key Finding | Reference |
|---|---|---|---|
| N4,N4-disubstituted this compound thiosemicarbazones (e.g., with piperidine ring) | Plasmodium berghei (in mice) | Curative at doses as low as 20 mg/kg | scite.aicabidigitallibrary.org |
| 1-Acetylisoquinoline thiosemicarbazones | Plasmodium berghei (in mice) | Curative at doses of 40-160 mg/kg | nih.gov |
| This compound 1-oxide thiosemicarbazones | Plasmodium berghei (in mice) | Less active than non-oxidized analogues | nih.gov |
| This compound 1-oxide thiosemicarbazones | Plasmodium falciparum (in vitro) | Less active than non-oxidized analogues | nih.gov |
The antiparasitic activity of this compound derivatives extends to trypanosomes. A study involving twenty-seven this compound thiosemicarbazones and their analogues demonstrated significant in vitro activity against Trypanosoma rhodesiense, the causative agent of East African human trypanosomiasis. nih.govnih.govresearchgate.net The activity was assessed by measuring the inhibition of radiolabeled precursor uptake. nih.govresearchgate.net A key finding from this research was that the nitrogen atom of the pyridyl group is essential for the antitrypanosomal effect. nih.govnih.govresearchgate.net Notably, twenty-four of the twenty-seven tested compounds showed activity comparable to the established antitrypanosomal drug, ethidium (B1194527) bromide. nih.govresearchgate.net These derivatives generally showed a greater inhibition of L-[U-14C]leucine uptake compared to [methyl-3H]thymidine uptake. nih.gov
| Derivative Type | Parasite Strain | Method of Action | Key Finding | Reference |
|---|---|---|---|---|
| This compound thiosemicarbazones and analogues | Trypanosoma rhodesiense | Inhibition of [methyl-3H]thymidine and L-[U-14C]leucine uptake | Pyridyl nitrogen is essential for activity; 24 of 27 compounds had activity comparable to ethidium bromide. | nih.govnih.govresearchgate.net |
The antiviral potential of this compound derivatives has been investigated, with notable activity observed against herpes viruses. Thiosemicarbazone derivatives of this compound have been shown to inhibit the replication of both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov This inhibition of viral replication was found to be more significant than the effect on host cell DNA or protein synthesis. nih.gov A comprehensive study of 111 thiosemicarbazones of this compound and related compounds confirmed their inhibitory effects on HSV in vitro. umich.edu The broader class of pyridine (B92270) derivatives has also been explored for activity against other viruses, including Human Immunodeficiency Virus (HIV), with some analogues showing promising results. rsc.org
| Derivative Type | Virus | Observed Activity | Reference |
|---|---|---|---|
| This compound thiosemicarbazones | Herpes Simplex Virus type 1 (HSV-1) | Inhibition of viral replication | nih.govumich.edu |
| This compound thiosemicarbazones | Herpes Simplex Virus type 2 (HSV-2) | Inhibition of viral replication | nih.gov |
| 4-(phenylamino)-1H-pyridazino [3,4-b]pyridine derivatives | Human Immunodeficiency Virus (HIV) | Exhibited anti-HIV activity | rsc.org |
Anticancer and Cytotoxic Activities
Derivatives of this compound, particularly thiosemicarbazones and hydrazones, have demonstrated significant cytotoxic activity against various human cancer cell lines. Research has shown that these compounds can be highly effective, in some cases exhibiting activity at nanomolar concentrations.
A study on this compound N(4)-phenyl thiosemicarbazone and its substituted derivatives revealed high cytotoxicity against malignant glioma cell lines RT2 and T98, with IC50 values in the nanomolar range (1.0-50 nM). nih.gov This was significantly more potent than the standard chemotherapy drug cisplatin, which had IC50 values in the micromolar range. nih.gov Structure-activity relationship (SAR) studies from this research suggested that stereochemical properties were crucial for activity against the RT2 cell line, while electronic properties were more important for the T98 cell line. nih.gov
Similarly, nopinone-based thiosemicarbazone derivatives have shown considerable cytotoxic activity against human breast cancer (MDA-MB-231), hepatocellular carcinoma (SMMC-7721), and cervical cancer (HeLa) cell lines. capes.gov.br One particular compound from this series, 4i, exhibited potent antitumor activity with IC50 values of 2.79 μM, 2.64 μM, and 3.64 μM against these cell lines, respectively. capes.gov.br Further investigation showed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in MDA-MB-231 cells. capes.gov.br
The cytotoxic potential of this compound-derived hydrazones has also been explored. The activity of these compounds was found to be influenced by substituents on the phenyl ring, with the order of increasing activity being -H < -NO2 < -Cl. researchgate.net
| Derivative Type | Cancer Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|
| This compound N(4)-phenyl thiosemicarbazone and derivatives | RT2 (glioma) | 1.4 - 24 nM | nih.gov |
| This compound N(4)-phenyl thiosemicarbazone and derivatives | T98 (glioma) | 1.0 - 50 nM | nih.gov |
| Nopinone-based thiosemicarbazone (compound 4i) | MDA-MB-231 (breast cancer) | 2.79 ± 0.38 μM | capes.gov.br |
| Nopinone-based thiosemicarbazone (compound 4i) | SMMC-7721 (hepatocellular carcinoma) | 2.64 ± 0.17 μM | capes.gov.br |
| Nopinone-based thiosemicarbazone (compound 4i) | HeLa (cervical cancer) | 3.64 ± 0.13 μM | capes.gov.br |
| This compound-para-chloro-phenylhydrazone | Leukemia, breast, and colorectal carcinoma cells | More active than -H and -NO2 substituted analogues | researchgate.net |
Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound, particularly thiosemicarbazones, have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. Research has shown these compounds to be highly potent, often exhibiting greater cytotoxicity than established anticancer drugs like etoposide (B1684455) and cisplatin. nih.govnih.gov
Substituted this compound thiosemicarbazones have shown excellent cytotoxic activity against glioma cells, including RT2 (expressing p53 protein) and T98 (expressing mutant p53 protein). journalijcar.org N⁴-phenyl-substituted this compound thiosemicarbazones and their derivatives have been found to be highly cytotoxic against human malignant breast (MCF-7) and glioma (T98G and U87) cells. nih.gov For instance, the IC₅₀ values for these compounds against MCF-7 cells ranged from 0.16 to 52 nM. nih.gov Similarly, metal complexes of this compound-N(4)-orthochlorophenylthiosemicarbazone were highly cytotoxic against MCF-7 breast adenocarcinoma and HT-29 colon carcinoma cells. nih.gov
Indium(III) complexes with this compound-derived thiosemicarbazones have shown cytotoxic activity against various leukemia cell lines (HL-60, Jurkat, THP-1) and solid tumor cell lines, including MCF-7, MDA-MB-231 (breast), and HCT-116 (colon). researchgate.net Bismuth(III) and diorganotin(IV) complexes based on bis(this compound) thiocarbonohydrazone have shown higher activity against human hepatocellular carcinoma HepG2 cells compared to normal hepatocyte QSG7701 cells. researchgate.net
Furthermore, 2-benzoylpyridine (B47108) thiosemicarbazone and its N4-substituted derivatives have exhibited potent activity against HuCCA-1, HepG2, A549 (non-small-cell lung cancer), and MOLT-3 cancer cell lines. journalijcar.org The cytotoxic effects of pistachio hull extracts, which contain phenolic and flavonoid compounds, have been evaluated against several human cancer cell lines, including HT-29 and HCT-116 (colon), MCF-7 (breast), H23 (lung), HepG2 (liver), and Ca Ski (cervical). mdpi.com
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N⁴-Phenyl-substituted this compound thiosemicarbazones | MCF-7 (Breast) | 0.16 - 52 nM | nih.gov |
| N⁴-Phenyl-substituted this compound thiosemicarbazones | T98G (Glioma) | 1.0 - 140 nM | nih.gov |
| N⁴-Phenyl-substituted this compound thiosemicarbazones | U87 (Glioma) | 1.4 - 160 nM | nih.gov |
| This compound N(4)-phenyl thiosemicarbazone derivatives | RT2 (Glioma) | 1.4 - 24 nM | nih.gov |
| This compound N(4)-phenyl thiosemicarbazone derivatives | T98 (Glioma) | 1.0 - 50 nM | nih.gov |
| Indium(III) complexes with this compound-derived thiosemicarbazones | HL-60, Jurkat, THP-1 (Leukemia), MCF-7, MDA-MB-231 (Breast), HCT-116 (Colon) | Sub-micromolar doses | researchgate.net |
| Bismuth(III) and diorganotin(IV) complexes of bis(this compound) thiocarbonohydrazone | HepG2 (Hepatocellular Carcinoma) | IC₅₀: 1.07 - 25.37 µM | researchgate.net |
| Metal complexes with this compound-N(4)-orthochlorophenylthiosemicarbazone | MCF-7 (Breast), HT-29 (Colon) | Highly cytotoxic | nih.gov |
Mechanisms of Action in Cancer Therapy
The anticancer activity of this compound derivatives is attributed to several interconnected mechanisms that disrupt cancer cell proliferation and survival.
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.gov Research indicates that 2,2'-bipyridine (B1663995) derivatives can trigger apoptosis in hepatocellular carcinoma (HepG2) cells by inducing the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. nih.gov The excessive production of ROS can lead to the oxidation of essential macromolecules and is linked to the release of cytochrome c from the mitochondria, a key event that initiates the caspase cascade and ultimately leads to apoptosis. researchgate.net Bismuth(III) and diorganotin(IV) complexes of bis(this compound) thiocarbonohydrazone have been shown to promote apoptosis through this mitochondrial-dependent pathway. researchgate.net This process involves the elevation of intracellular ROS, activation of caspases, and DNA fragmentation. researchgate.net
This compound derivatives, particularly thiosemicarbazones, are potent inhibitors of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis. nih.govfiu.edumicrobiologyresearch.org This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. ppm.edu.pl By inhibiting RNR, these compounds effectively halt DNA replication and repair, leading to cell death. escholarship.org
This inhibitory action is not only relevant in cancer therapy but also in antiviral applications. For instance, compounds like A723U and A1110U, which are this compound thiosemicarbazone derivatives, have been shown to inactivate the RNR of herpes simplex virus (HSV). nih.govcapes.gov.br This inhibition potentiates the activity of antiviral drugs like acyclovir (B1169). nih.govnih.gov The mechanism involves a reduction in the dGTP pool and a significant increase in the levels of acyclovir triphosphate, which enhances the binding of the antiviral agent to the viral DNA polymerase. nih.govcapes.gov.br
The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is vital for maintaining cellular redox balance. nih.gov Metal complexes of this compound-N(4)-orthochlorophenylthiosemicarbazone have been investigated for their effects on TrxR and glutathione (B108866) reductase (GR). nih.gov While the thiosemicarbazone ligand itself and its gallium(III) and tin(IV) complexes did not inhibit these enzymes, other metal complexes showed significant activity. nih.govresearchgate.net
Specifically, palladium(II), platinum(II), and bismuth(III) complexes inhibited TrxR at micromolar concentrations without affecting GR. nih.govresearchgate.net Antimony(III) and gold(III) complexes were even more potent, strongly inhibiting TrxR at submicromolar doses, with GR inhibition occurring at higher concentrations. nih.govresearchgate.net The selectivity for TrxR suggests that the metal ions may bind to a selenol residue in the active site of the enzyme, making TrxR inhibition a likely contributor to the anticancer mechanism of these gold and antimony derivatives. nih.govresearchgate.net
Iron is an essential element for cell proliferation, and cancer cells often have a higher demand for it than normal cells. ppm.edu.plsci-hub.ru this compound thiosemicarbazones are potent iron chelators. sci-hub.ru By binding to intracellular iron, they can deprive cancer cells of this crucial nutrient.
Furthermore, the iron complexes formed by these chelators can be redox-active. sci-hub.rumdpi.com This means they can participate in redox cycling, a process that generates cytotoxic reactive oxygen species (ROS). mdpi.com The ability of these compounds to both chelate cellular iron and form redox-active complexes contributes significantly to their antiproliferative activity. sci-hub.ru The HApT series of this compound thiosemicarbazone analogues, for example, form iron complexes with low Fe(III)/Fe(II) redox potentials, making them highly effective antiproliferative agents. sci-hub.ru
The inhibition of ribonucleotide reductase, as discussed earlier, directly impacts DNA synthesis by depleting the pool of deoxyribonucleotides. escholarship.org This is a primary mechanism by which this compound derivatives halt cancer cell proliferation. ppm.edu.plescholarship.org
Additionally, some metal complexes of this compound derivatives have been shown to interact directly with DNA. scielo.br For instance, cadmium(II) complexes containing this compound-N4-substituted thiosemicarbazones have been found to bind to calf thymus DNA, likely through groove binding. researchgate.net This interaction can interfere with DNA replication and transcription processes, further contributing to the cytotoxic effects of these compounds. The generation of ROS through redox cycling can also cause oxidative damage to DNA, leading to strand breaks and mutations that can trigger cell death. nih.govfrontiersin.org
Interaction with Biological Targets (e.g., DNA, proteins)
Derivatives of this compound, particularly when complexed with metal ions, have demonstrated significant interactions with key biological macromolecules like DNA. Research has shown that metal complexes involving pyridine derivatives, such as those with Copper(II) and Cobalt(III), can effectively interact with DNA. scielo.br
Specifically, studies on copper(II) complexes with this compound-aminoguanidine revealed an intercalative binding mode with calf thymus DNA (CT-DNA). researchgate.net This interaction is significant, with observed intrinsic binding constants (Kb) for certain complexes reaching as high as 3.58 × 10^6 M–1. researchgate.net Furthermore, these complexes have been shown to possess nuclease activity, capable of cleaving pUC19 plasmid DNA. researchgate.net
The type of metal ion and the specific ligand structure influence the nature and strength of the DNA interaction. Lanthanide(III) complexes with this compound isonicotinoylhydrazone (APINH) have been synthesized and studied, with spectral data suggesting a groove-binding interaction with DNA. researchgate.net A comparative study of bivalent metal complexes (Co(II), Ni(II), Cu(II), and Zn(II)) with the same APINH ligand indicated that all could interact with DNA, with the nickel derivative showing the most firm binding. japsonline.com The interaction of these complexes with proteins and DNA is a critical area of research, as it underpins their potential as therapeutic agents. researchgate.netmdpi.com
Neurological and Enzyme Inhibition Studies
The scaffold of this compound is a foundational component in the development of compounds with significant neurological activity. These derivatives are primarily investigated for their potential to treat neurodegenerative diseases by inhibiting key enzymes involved in their progression. tandfonline.comnih.gov
Neuroprotective Effects and Potential in Neurodegenerative Diseases
Derivatives of this compound have emerged as promising candidates for the development of new drugs to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comnih.govsigmaaldrich.com The therapeutic strategy often involves creating multi-target-directed ligands that can simultaneously modulate different pathways involved in these complex disorders. tandfonline.comnih.gov Growing evidence suggests that compounds with neuroprotective properties can act through various mechanisms, including the inhibition of acetylcholinesterase, reduction of amyloid-beta and tau protein pathologies, and modulation of key signaling pathways crucial for neuronal survival. mdpi.comnih.gov
For instance, (thiazol-2-yl)hydrazone derivatives of acetylpyridine have been identified as a scaffold that could be further explored for a multi-targeted role against neurodegenerative diseases. tandfonline.comnih.govtandfonline.com Similarly, certain 1H-chromeno[3,2-c]pyridine derivatives that act as potent MAO-B inhibitors are considered worthy of further pharmacological investigation as potential neuroprotectants for Alzheimer's disease and as symptomatic treatments for Parkinson's disease. nih.gov The development of such compounds is driven by the urgent need for effective preventive and therapeutic strategies for the rising global incidence of these debilitating conditions. nih.gov
Monoamine Oxidase (MAO) A and B Inhibition
A significant area of research has been the evaluation of this compound derivatives as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical to neurotransmitter metabolism. tandfonline.comtandfonline.com An imbalance in MAO activity is linked to several neurological disorders.
A series of (thiazol-2-yl)hydrazone derivatives of this compound were synthesized and tested for their inhibitory activity against human MAO (hMAO) enzymes. tandfonline.comnih.govtandfonline.com The majority of these compounds demonstrated inhibitory effects in the low micromolar to high nanomolar range. tandfonline.comsigmaaldrich.comtandfonline.com For the this compound derivatives, in particular, the introduction of certain substituents on the aromatic ring was found to influence their selectivity. The presence of a methyl group, a methoxy (B1213986) group, or a phenyl moiety at the para position of the aromatic ring conferred a notable selectivity towards the MAO-B isoform. tandfonline.com Another study on 1H-chromeno[3,2-c]pyridine derivatives found that some preferentially inhibited MAO-A, while others were potent MAO-B inhibitors. nih.gov
Table 1: Inhibitory Activity of Selected this compound Derivatives Against hMAO Enzymes
| Compound | Substituent (R) | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Ratio (A/B) |
|---|---|---|---|---|
| 2 | H | 0.07 | 1.25 | 0.056 |
| 4 | 4-CH₃ | 1.10 | 0.48 | 2.29 |
| 8 | 4-OCH₃ | 1.94 | 0.80 | 2.42 |
| 9 | 4-Ph | 2.35 | 0.75 | 3.13 |
Data sourced from D'Ascenzio et al., 2015. tandfonline.com The table shows the half-maximal inhibitory concentration (IC₅₀) for human Monoamine Oxidase A and B. The selectivity ratio is calculated as IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B).
Acetylcholinesterase (AChE) Inhibition
In addition to MAO inhibition, this compound derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. tandfonline.comnih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for managing Alzheimer's symptoms. tandfonline.com
In studies where (thiazol-2-yl)hydrazone derivatives of acetylpyridine were evaluated, the most potent MAO-B inhibitors were subsequently tested for their activity against AChE. tandfonline.comnih.govtandfonline.com The most promising of these compounds demonstrated AChE inhibitory activity in the low micromolar range, highlighting the potential of this chemical scaffold to yield dual inhibitors of both MAO and AChE. tandfonline.comnih.govsigmaaldrich.com Other related heterocyclic structures, such as 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives, have also been specifically designed and synthesized as potent and selective AChE inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the (thiazol-2-yl)hydrazone derivatives of acetylpyridine, molecular modeling and biological testing confirmed that the pyridine ring linked to the hydrazonic nitrogen, along with a substituted aryl group at the C4 position of the thiazole (B1198619) ring, were essential structural features for conferring the inhibitory effects on hMAO enzymes. tandfonline.comsigmaaldrich.comtandfonline.com
The position of the nitrogen atom in the pyridine ring and the nature of the substituents were found to be key determinants of activity and selectivity. tandfonline.com As noted previously, for this compound derivatives, specific substitutions at the para-position of the aryl ring led to selectivity for MAO-B. tandfonline.com Similarly, SAR studies on 1H-chromeno[3,2-c]pyridine derivatives identified that features like a phenylethynyl fragment at a specific position (C1) resulted in a potent MAO-B inhibitor. nih.gov These insights into how molecular structure dictates biological activity are fundamental for the rational design of new, more effective therapeutic agents. mdpi.comnih.gov
Other Biological Activities
Beyond their neurological and enzyme-inhibiting effects, derivatives of this compound have been reported to possess a wide spectrum of other biological activities. The pyridine nucleus is a common feature in many biologically active compounds. scielo.br
Antimicrobial and Antibacterial Activity: Schiff bases derived from this compound, especially when complexed with metals, exhibit notable antibacterial properties. mdpi.comjapsonline.com Certain complexes have shown high activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Chalcones derived from this compound are also known to have antibacterial activity. jetir.org
Anticancer and Antitumor Activity: Metal complexes of this compound derivatives have been investigated as potential anti-cancer agents. scielo.brresearchgate.net While some Schiff base complexes showed very low cytotoxicity towards the MCF-7 breast cancer cell line, chalcone (B49325) derivatives have been noted for their general antitumor properties. japsonline.comjetir.org
Anti-inflammatory and Antioxidant Activity: Chalcones synthesized from this compound are reported to possess both anti-inflammatory and antioxidant activities. jetir.org
Other Activities: Various nitrogen-containing heterocyclic compounds based on the pyridine structure have been associated with anti-allergic and anti-fungal effects. scielo.br Additionally, this compound itself was found to induce mitotic aneuploidy (an abnormal number of chromosomes) in Saccharomyces cerevisiae in one study and exhibited very low teratogenicity in chicken embryos. nih.gov
Antioxidant and Anti-inflammatory Properties
Research into pyridine derivatives has uncovered a range of biological activities, including potential antioxidant and anti-inflammatory effects. ontosight.ainih.gov While studies on this compound itself are part of a broader investigation, research on related heterocyclic compounds like pyrimidine (B1678525) and chalcone derivatives, which can be synthesized from acetylpyridines, provides insight into the therapeutic potential of this chemical class. nih.govmdpi.comnih.gov
Chalcones, which are precursors in the synthesis of many heterocyclic compounds, are recognized for their diverse biological efficiencies, including anti-inflammatory and antioxidant properties. nih.gov For instance, the synthesis of novel pyrimidine-2-thiol (B7767146) derivatives, starting from a chalcone derived from 3-acetylpyridine (B27631) and 3-thiophenecarboxaldehyde, yielded compounds with potent anti-inflammatory activities. nih.gov
In a study focused on pyrimidine derivatives, specific compounds (designated L1 and L2) demonstrated high selectivity as inhibitors of the cyclooxygenase-2 (COX-2) isoenzyme, an important target in anti-inflammatory therapies. mdpi.com The selectivity of these compounds for COX-2 over COX-1 was superior to that of the established anti-inflammatory drug piroxicam (B610120) and comparable to meloxicam. nih.gov Furthermore, these derivatives effectively reduced levels of reactive oxygen species (ROS) in a human monocyte cell line (THP-1) stimulated with lipopolysaccharide (LPS), confirming their antioxidant capabilities. mdpi.comnih.gov The study also showed that these compounds could inhibit the growth of these inflammatory cells in a dose-dependent manner. mdpi.com
These findings suggest that the core structure of pyridine, as found in this compound, is a valuable scaffold for developing new therapeutic agents with combined anti-inflammatory and antioxidant actions. nih.govmdpi.com
| Compound Class | Target/Assay | Key Finding | Source |
|---|---|---|---|
| Pyrimidine Derivatives (L1, L2) | COX-2 Inhibition | Showed high selectivity for COX-2, comparable to meloxicam. | mdpi.comnih.gov |
| Pyrimidine Derivatives (L1, L2) | Reactive Oxygen Species (ROS) Assay | Reduced ROS levels in an inflammatory cell model. | mdpi.comnih.gov |
| Pyrimidine Derivatives (L1, L2) | Cell Growth (LPS-stimulated THP-1 cells) | Demonstrated dose-dependent inhibition of inflammatory cell growth. | mdpi.com |
| Pyrimidine-2-thiol Derivatives | In vitro and in vivo anti-inflammatory assays | Synthesized compounds showed potent anti-inflammatory activities. | nih.gov |
Teratogenicity Studies (e.g., in chicken embryos)
The developmental effects of this compound have been investigated, primarily using chicken embryos as a model organism. nih.gov These studies indicate that this compound exhibits very low teratogenicity. nih.gov
In research conducted by Caplan (1971), this compound was injected into chicken eggs on the fourth day of incubation at various doses. nih.gov The results showed that doses up to 4 mg per egg did not produce any recognizable teratogenic effects. nih.gov However, doses of 12 mg or greater were found to be fatal to the embryos. nih.gov At intermediate doses of 8 or 10 mg per egg, a very low frequency of defects in the digits of the legs was observed. nih.gov
Another study by Landauer and Salam (1974) further explored these effects. nih.gov They injected 130 chicken embryos with 15 mg of this compound per egg after 96 hours of incubation. nih.gov Among the 107 surviving embryos, 5.6% exhibited slight muscular hypoplasia (underdevelopment of muscle tissue). nih.gov The same study noted a synergistic effect when this compound was combined with ethionine, a known teratogen, resulting in a significantly higher incidence of muscular hypoplasia. nih.gov While this compound alone has low teratogenic potential, its interaction with other substances can amplify these effects. nih.gov
| Dose per Egg | Incubation Day of Injection | Observed Effect | Source |
|---|---|---|---|
| Up to 4 mg | 4 | No recognizable teratogenic effects. | nih.gov |
| 8 or 10 mg | 4 | Low frequency of defects in leg digits. | nih.gov |
| 12 mg or greater | 4 | Fatal to the embryo. | nih.gov |
| 15 mg | 4 (96 hours) | 5.6% incidence of slight muscular hypoplasia among survivors. | nih.gov |
Biotransformation and Metabolism (e.g., in rat liver S-9 supernatant)
The metabolism of this compound has been studied in vitro using the S-9 fraction from rat liver homogenates. nih.govmdpi.com The S-9 fraction is a supernatant that contains both microsomal and cytosolic enzymes, which are responsible for Phase I (oxidation, reduction) and Phase II (conjugation) metabolic reactions. mdpi.commdpi.com
A study by Takeshita and coworkers (1996) investigated the biotransformation of this compound in a rat liver S-9 preparation. nih.gov The research revealed that the primary metabolic pathway for this compound is the enantioselective reduction of its carbonyl group. nih.gov This reduction process did not involve the cytochrome P-450 enzyme system. nih.gov The study identified the main metabolites and their relative yields from the biotransformation process. nih.gov The principal metabolite was the alcohol resulting from the reduction of the acetyl group, accounting for 82% of the metabolic products. nih.gov A smaller fraction of the compound underwent N-oxidation, yielding 5% of the metabolites. nih.gov
This metabolic profile, dominated by carbonyl reduction, provides key insights into how the compound is processed biochemically. nih.gov
| Metabolic Pathway | Metabolite | Yield | Source |
|---|---|---|---|
| Carbonyl Reduction | 1-(2-pyridinyl)ethanol | 82% | nih.gov |
| N-oxidation | This compound-N-oxide | 5% | nih.gov |
Computational Chemistry and Molecular Modeling of 2 Acetylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying 2-acetylpyridine (B122185). These methods allow for the detailed examination of the molecule's geometric structure, electronic landscape, and vibrational and electronic spectra.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized molecular geometry and various electronic properties of this compound and its derivatives. scielo.brresearchgate.net A common approach involves using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-311G or LANL2DZ. scielo.brepstem.netresearchgate.net
Geometry optimization calculations are performed to find the minimum energy conformation of the molecule. clockss.org For a derivative of this compound, DFT calculations at the B3LYP/6-311G level of theory determined that the geometry around the acetyl group's primary carbon (C1) is trigonal planar, with the sum of the angles around it being approximately 360°. scielo.br This planarity is a key feature of the molecule's structure. The optimized geometries calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. clockss.org
Beyond geometry, DFT is used to calculate a range of electronic properties, including Mulliken charges, dipole moment, and polarizability, which describe the distribution of charge and the molecule's response to an external electric field. researchgate.netepstem.netresearchgate.net
Table 1: Selected Calculated Geometric Parameters for a this compound Derivative
| Parameter | Description | Calculated Value (°) |
| ∠O1-C1-C2 | Angle between the carbonyl oxygen, carbonyl carbon, and the adjacent ring carbon. | 119.07 |
| ∠C7-C1-C2 | Angle between the methyl carbon, carbonyl carbon, and the adjacent ring carbon. | 118.69 |
| ∠O1-C1-C7 | Angle between the carbonyl oxygen, carbonyl carbon, and the methyl carbon. | 122.11 |
Data derived from DFT (B3LYP/6-311G) calculations on a substituted this compound derivative. scielo.br
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra. arxiv.orgnih.gov This method is crucial for understanding the nature of electronic transitions, which occur when a molecule absorbs light. nih.gov
For a derivative of this compound, this compound thiosemicarbazone, TD-DFT calculations were employed to assign the electronic transitions observed in its UV-Vis spectrum in both gas and solvent phases. researchgate.net Such calculations can identify transitions as π → π* or n → π*, providing insight into which molecular orbitals are involved in the absorption of specific wavelengths of light. nih.gov The results from TD-DFT calculations generally show a good correlation with experimental absorption maxima, validating the theoretical model. nih.gov This approach is fundamental for interpreting the electronic spectra and predicting the photophysical behavior of this compound and related compounds. ohio-state.edu
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its atomic vibrations. dergipark.org.tr The assignment of specific absorption bands to particular vibrational modes (e.g., stretching, bending, rocking) can be complex. Potential Energy Distribution (PED) analysis, based on quantum chemical calculations, is a powerful tool for making detailed and reliable assignments of these vibrational modes. researchgate.netdergipark.org.tr
PED calculations quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. nih.govcore.ac.uk For instance, in a study of this compound thiosemicarbazone, PED analysis using the Gar2ped program was performed on vibrational frequencies calculated at the DFT/B3LYP/6-31G(d,p) level. researchgate.net This allowed for the unambiguous assignment of bands in the IR and Raman spectra, such as identifying pure N-H stretching modes with high PED contributions (e.g., 97%). researchgate.net This detailed assignment is essential for accurately interpreting vibrational spectra and understanding the molecule's force field and bonding characteristics. libretexts.org
Molecular Descriptors and Reactivity Analysis
Computational methods provide a suite of molecular descriptors that are vital for analyzing the chemical reactivity and stability of this compound. These descriptors are derived from the electronic structure and offer a quantitative basis for predicting how the molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. clockss.orgscielo.br The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scielo.brresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more reactive. scielo.brmdpi.com For this compound, the HOMO-LUMO gap has been calculated using DFT at the B3LYP/6-311G level of theory. scielo.brscielo.br In one study, the HOMO of this compound was found to be delocalized over the pyridine (B92270) ring and the carbonyl group, while the LUMO was localized on the carbonyl moiety. scielo.brscielo.br
Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -0.245 |
| LUMO | -0.069 |
| Energy Gap (ΔE) | 0.176 |
Data derived from DFT (B3LYP/6-311G) calculations. scielo.brscielo.br
Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule gains an electron, respectively. These values can be calculated computationally, often through methods that involve separate calculations for the neutral and ionic species. schrodinger.com
Global Hardness, Chemical Potential, and Global Electrophilicity
Density Functional Theory (DFT) calculations have been employed to determine the global reactivity descriptors of this compound and its derivatives. scielo.brscielo.brresearchgate.net These descriptors, including global hardness (η), chemical potential (μ), and global electrophilicity (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. For this compound, the chemical potential has been calculated to be -0.166 eV. scielo.br
Global Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution. mdpi.com It is a hypothetical feature that cannot be determined experimentally but can be calculated from the HOMO-LUMO energy gap. scielo.br For this compound, the calculated global hardness is 0.088 eV. scielo.br A lower hardness value, as seen in some of its derivatives, suggests a softer molecule with a smaller HOMO-LUMO energy gap. mdpi.com
Global Electrophilicity (ω) : This index quantifies the electrophilic nature of a molecule. researchgate.net A higher value indicates a greater capacity to accept electrons. The global electrophilicity for this compound has been calculated as 0.156 eV. scielo.br
These quantum-chemical calculations are valuable for predicting the reactivity and stability of this compound and its derivatives. scielo.brscielo.brresearchgate.net
Table 1: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -0.166 |
| Global Hardness (η) | 0.088 |
| Global Electrophilicity (ω) | 0.156 |
This table presents calculated values for the global reactivity descriptors of this compound based on DFT calculations. scielo.br
Molecular Electrostatic Potential (MEP) Diagrams
Molecular Electrostatic Potential (MEP) diagrams are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. clockss.orgfrontiersin.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
For derivatives of this compound, MEP diagrams reveal distinct regions of positive and negative electrostatic potential. clockss.org
Negative Regions (Red/Yellow) : These areas, typically localized over electronegative atoms like the nitrogen of the pyridine ring and the oxygen of the carbonyl group, indicate sites susceptible to electrophilic attack. clockss.org
Positive Regions (Blue) : These areas, generally found around hydrogen atoms, represent sites prone to nucleophilic attack. clockss.org
MEP analysis provides insights into intermolecular and intramolecular interactions, helping to understand how the molecule might interact with other molecules or within itself. clockss.orgfrontiersin.orgnih.gov
Atoms in Molecules (AIM) Approach for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a theoretical model used to analyze the topology of the electron density to characterize chemical bonding and other intramolecular interactions. researchgate.netnih.govscispace.com This approach can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. nih.gov
In studies of this compound derivatives, the AIM approach has been used to investigate various intramolecular interactions. researchgate.netscispace.com These analyses can reveal the presence and nature of hydrogen bonds and other non-covalent interactions that contribute to the molecule's stability and conformation. researchgate.netacs.org The stability of the molecule arising from hyperconjugative interactions and electron delocalization can also be analyzed using Natural Bond Orbital (NBO) analysis in conjunction with AIM. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict how a ligand, such as a this compound derivative, interacts with a protein or other macromolecular target at the atomic level. nih.govmdpi.comnih.gov
Ligand-Protein Interactions and Binding Affinities
Molecular docking simulations have been utilized to investigate the binding modes and affinities of this compound-based compounds with various protein targets. mdpi.comnih.govrevistabionatura.com These studies predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. revistabionatura.comashdin.com
For instance, docking studies of this compound derivatives with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have shown potential binding interactions within the active sites of these enzymes. ashdin.com Similarly, the binding affinity of this compound-containing compounds with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been evaluated, with some derivatives showing promising docking scores. revistabionatura.com These computational predictions are crucial for identifying potential drug candidates and guiding further experimental studies. revistabionatura.com
Mechanism of Enzyme Inhibition at the Molecular Level
Enzyme inhibition is a key mechanism for many therapeutic drugs. studymind.co.uk Computational studies can help elucidate the molecular mechanisms by which this compound derivatives may inhibit enzyme activity.
There are several types of enzyme inhibition:
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. studymind.co.uklibretexts.org
Non-competitive Inhibition : The inhibitor binds to a site other than the active site, causing a conformational change that inactivates the enzyme. studymind.co.uk
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. qeios.com
Molecular docking can help visualize how a this compound derivative might fit into an enzyme's active site (competitive inhibition) or an allosteric site (non-competitive inhibition). studymind.co.uk For example, studies on malate (B86768) dehydrogenase have suggested that acetylpyridine, as an analog of NAD+, can be involved in the formation of an abortive complex, indicating a mechanism of inhibition. portlandpress.com
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govdergipark.org.tr Computational methods play a significant role in elucidating SAR by correlating specific structural features with observed activity.
For this compound derivatives, SAR studies have been conducted to identify the physicochemical properties that may be important for their biological effects, such as cytotoxic or antifungal activity. nih.govrsc.org These studies have suggested that both stereoelectronic and electronic properties can be critical in defining the potential activity of these compounds. nih.gov For example, in a series of this compound thiosemicarbazones, stereo properties were found to be crucial for activity against one glioma cell line, while electronic properties appeared more important for another. nih.gov By systematically modifying the structure of this compound and evaluating the resulting changes in activity through both experimental and computational means, researchers can develop a deeper understanding of the SAR and design more potent and selective compounds. acs.org
Future Directions and Emerging Research Areas for 2 Acetylpyridine
Development of Novel 2-Acetylpyridine-Based Therapeutics
The inherent bioactivity of the pyridine (B92270) nucleus has positioned This compound (B122185) as a promising starting point for the development of new therapeutic agents. Researchers are actively exploring its derivatives, particularly Schiff bases and thiosemicarbazones, which have demonstrated a broad spectrum of pharmacological activities.
One of the most significant areas of investigation is in the field of oncology . Metal complexes of this compound derivatives have shown potent anticancer activity. For instance, copper(II) complexes of this compound N(4)-phenylthiosemicarbazone have exhibited remarkable cytotoxicity against HepG2 (human liver cancer) cells, with one complex being 113-fold more cytotoxic than the parent ligand and 28-fold more so than the established antitumor drug mitoxantrone. rsc.org Similarly, this compound thiosemicarbazones are recognized as potent iron chelators with significant antiproliferative properties. sigmaaldrich.com
In the realm of infectious diseases , this compound derivatives are being developed as novel antibacterial and antifungal agents. Schiff base metal complexes have shown activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, thiosemicarbazone derivatives have been synthesized and tested for their in vitro activity against various bacteria and fungi, with some metal complexes showing significant efficacy. nih.gov
Another emerging therapeutic application is in the treatment of parasitic diseases. Certain this compound thiosemicarbazone derivatives have been identified as having macrofilaricidal properties, showing effectiveness against the adult worms of Onchocerca volvulus, the parasite responsible for river blindness.
The table below summarizes some of the therapeutic applications of this compound derivatives currently under investigation.
| Therapeutic Area | Derivative Type | Target/Organism | Key Findings |
| Oncology | Thiosemicarbazone Copper(II) Complex | HepG2 Cancer Cells | 113-fold more cytotoxic than the parent ligand. rsc.org |
| Thiosemicarbazones | Cancer Cells | Potent iron chelators with antiproliferative activity. sigmaaldrich.com | |
| Infectious Disease | Schiff Base Metal Complexes | MRSA, K. pneumoniae | High antimicrobial activity. rsc.org |
| Thiosemicarbazone Metal (II) Complexes | Bacteria and Fungi | Significant activity against a wide spectrum of microorganisms. nih.gov | |
| Parasitology | Thiosemicarbazones | Onchocerca volvulus | Inactivation and killing of adult worms. |
Exploration of Advanced Catalytic Systems
The ability of this compound to form stable complexes with a variety of transition metals makes it a valuable ligand in the field of catalysis. Research is focused on designing and synthesizing novel this compound-based catalysts for a range of organic transformations. These catalysts often exhibit high efficiency and selectivity, contributing to more sustainable chemical processes.
One area of significant interest is in reduction reactions . Water-soluble copper(II) N-heterocyclic carbene complexes that incorporate a this compound moiety have been developed for the catalytic reduction of ketones under environmentally friendly conditions. sigmaaldrich.com This highlights a move towards greener chemistry in catalytic system design.
Additionally, this compound-derived ligands are being used in polymerization and oligomerization reactions . For example, chromium(III) and cobalt(II) complexes featuring 4-acetylpyridine (B144475) have been successfully employed as precatalysts in the oligomerization of olefins like 2-chloro-2-propen-1-ol.
The versatility of this compound in catalysis is further demonstrated by its use in the synthesis of other valuable chemical entities. For example, it is a key component in the synthesis of chalcones with potential anticancer properties, catalyzed by Cu/NiO nanoparticles. sigmaaldrich.com The development of these advanced catalytic systems is driven by the need for more efficient and selective chemical manufacturing processes.
| Catalytic Application | Catalyst System | Substrate | Outcome |
| Ketone Reduction | Water-soluble Copper(II) N-heterocyclic carbene complexes | Ketones | Sustainable reduction under aqueous conditions. sigmaaldrich.com |
| Oligomerization | Chromium(III) and Cobalt(II) complexes with 4-acetylpyridine | 2-chloro-2-propen-1-ol | Effective precatalysts for oligomerization. |
| Chalcone (B49325) Synthesis | Cu/NiO nanoparticles | Isatin-based substrates | Catalytic synthesis of chalcones with potential anticancer activity. sigmaaldrich.com |
Integration with Materials Science for Functional Applications
The unique photophysical properties of this compound and its derivatives are being harnessed in the field of materials science to create novel functional materials. A key focus of this research is the development of luminescent materials and sensors.
Derivatives of this compound are being used to synthesize fluorescent probes for biological and environmental applications. For instance, it is a precursor for near-infrared fluorescent probes designed for monitoring pH changes within living cells. sigmaaldrich.com Additionally, it has been used to create water-soluble, time-gated luminescence probes for the detection of singlet oxygen. sigmaaldrich.com
The coordination of this compound-based ligands to metal ions can lead to the formation of materials with interesting photoluminescence properties. An indium(III) complex of this compound N(4)-phenylthiosemicarbazone exhibits excellent photoluminescence and has been proposed as a colorimetric and fluorescent probe for the detection of In³⁺ ions. rsc.org The development of such sensors is crucial for applications in medical diagnostics and environmental monitoring.
| Material Application | This compound Derivative | Function | Significance |
| Cellular Imaging | Near-infrared fluorescent probe | Monitors intracellular pH changes. sigmaaldrich.com | Enables real-time observation of cellular processes. |
| Singlet Oxygen Detection | Water-soluble luminescence probe | Detects singlet oxygen. sigmaaldrich.com | Important for studying oxidative stress and photodynamic therapy. |
| Ion Sensing | Indium(III) complex of N(4)-phenylthiosemicarbazone | Colorimetric and fluorescent probe for In³⁺. rsc.org | Offers a method for detecting specific metal ions. |
Sustainable and Green Synthesis of this compound
As the demand for this compound in various applications grows, so does the need for more sustainable and environmentally friendly synthesis methods. Traditional methods for producing pyridines often involve harsh reagents and generate significant waste. Consequently, research is increasingly focused on developing "green" synthetic routes.
One promising approach involves the use of biomass-derived feedstocks . Researchers are exploring pathways to synthesize pyridines from renewable resources like C5 and C6 sugars, and even from lignin, a complex polymer found in wood. acsgcipr.org These methods aim to reduce the reliance on fossil fuels and minimize the environmental impact of chemical production.
Other green chemistry approaches being investigated include the use of safer solvents and catalysts in multicomponent reactions. For example, cyclopentyl methyl ether (CPME) is being explored as an environmentally benign solvent for reactions involving pyridine derivatives. nih.gov Furthermore, methods are being developed that offer high yields and minimal pollution by using simple raw materials and mild reaction conditions. google.comgoogle.com The development of such sustainable synthetic strategies is crucial for the long-term viability of this compound as a key chemical building block.
Comprehensive Toxicological and Ecotoxicological Assessments
With the expanding use of this compound and its derivatives, a thorough understanding of their toxicological and ecotoxicological profiles is essential. While some data is available, there is a recognized need for more comprehensive assessments to ensure human and environmental safety.
Current toxicological data indicates that this compound can cause skin and eye irritation, as well as respiratory irritation. synerzine.comcdhfinechemical.com The oral LD50 in rats has been reported as 2280 mg/kg, suggesting moderate acute toxicity. guidechem.com However, there is a lack of extensive data on chronic toxicity, carcinogenicity, and reproductive toxicity. jubilantingrevia.comnih.gov
The ecotoxicity of this compound is also an area requiring further investigation. While it is expected to be non-toxic to aquatic organisms at low concentrations, large or frequent spills could have hazardous environmental effects. synerzine.comjubilantingrevia.com It is predicted to be biodegradable, with a low potential for bioaccumulation in aquatic organisms. jubilantingrevia.com However, more empirical data is needed to fully characterize its environmental fate and impact.
A study on a derivative, this compound-N(4)-orthochlorophenyl thiosemicarbazone, showed low in vitro cytotoxicity and a high estimated LD50 in mice, suggesting a low toxicological potential for this specific compound. nih.govufmg.brresearchgate.net However, in silico predictions suggested potential toxicity to fish, bees, and Tetrahymena pyriformis, highlighting the need for species-specific ecotoxicological testing. nih.gov
The table below summarizes some of the available toxicological and ecotoxicological data for this compound.
| Parameter | Finding | Source |
| Acute Oral Toxicity (Rat) | LD50: 2280 mg/kg | guidechem.com |
| Human Health Hazard | Causes skin, eye, and respiratory irritation. | synerzine.comcdhfinechemical.com |
| Carcinogenicity | No epidemiological studies or 2-year animal studies available. | jubilantingrevia.comnih.gov |
| Aquatic Toxicity | Expected to be non-toxic at low concentrations. | jubilantingrevia.com |
| Bioaccumulation | Low potential for bioaccumulation (BCF = 3.2). | jubilantingrevia.com |
| Biodegradability | Expected to be biodegradable. | jubilantingrevia.com |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing 2-acetylpyridine-based metal complexes?
- Methodology :
- Synthesis : Use stoichiometric reactions between this compound and metal salts (e.g., CdBr₂, Cu(NO₃)₂) under controlled conditions. For example, Cd(II) complexes are synthesized by reacting CdBr₂ with this compound-aminoguanidine in a 1:1 molar ratio, with LiOAc and NH₄NCS as additives to stabilize the product .
- Characterization : Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation, supported by FT-IR, Raman spectroscopy, and thermogravimetric analysis (TGA) to confirm ligand coordination and thermal stability .
- Data Validation : Cross-reference spectral data (e.g., FT-IR peaks for C=N bonds at ~1600–1650 cm⁻¹) with computational models or literature benchmarks to resolve discrepancies .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for catalytic applications?
- Methodology :
- Protocol Standardization : Document precise molar ratios, solvent systems (e.g., methanol/water mixtures), and reaction temperatures. For instance, copper(II) complexes require aqueous conditions and excess thiocyanate ligands to prevent hydrolysis .
- Quality Control : Use HPLC or GC-MS to verify purity, and report retention times or ion fragmentation patterns (e.g., m/z 79, 121 for this compound) to enable cross-lab validation .
Advanced Research Questions
Q. What mechanisms underlie the anticancer activity of this compound-copper(II) complexes, and how can conflicting cytotoxicity data be resolved?
- Methodology :
- Mechanistic Studies : Use UV-Vis spectroscopy and electron paramagnetic resonance (EPR) to study redox behavior. For example, Cu(II) complexes exhibit ligand-to-metal charge transfer (LMCT) bands at ~300–400 nm, linked to reactive oxygen species (ROS) generation .
- Data Contradiction Analysis : Compare cytotoxicity assays (e.g., MTT vs. apoptosis markers) across cell lines. Discrepancies may arise from cell-specific uptake or varying ROS scavenging capacities .
Q. How can computational modeling enhance the design of this compound ligands for selective metal coordination?
- Methodology :
- DFT Calculations : Optimize ligand geometries using software like Gaussian to predict binding affinities for target metals (e.g., Fe²⁺ vs. Cd²⁺). Validate predictions with SC-XRD bond lengths and angles .
- Docking Studies : Simulate interactions with biological targets (e.g., DNA grooves) to rationalize experimental anticancer efficacy .
Q. What are the ecological risks of this compound, and how can researchers address data gaps in toxicity assessments?
- Methodology :
- Alternative Testing : Use in silico tools (e.g., ECOSAR) to predict acute toxicity when experimental data are lacking. For example, this compound’s structural analogs (e.g., pyridine derivatives) suggest moderate aquatic toxicity .
- Bioaccumulation Studies : Apply radiolabeled this compound in model organisms (e.g., Daphnia magna) to quantify uptake and trophic transfer .
Data Presentation and Reproducibility
Q. How should researchers report crystallographic data for this compound complexes to meet journal standards?
- Guidelines :
- Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) and include accession numbers (e.g., CCDC 2129140) in publications .
- Supplementary Materials : Provide refinement details (R-factors, occupancy ratios) and omit redundant experimental descriptions from the main text .
Q. What statistical approaches are critical for validating this compound’s role in flavorant studies using zebrafish models?
- Methodology :
- Behavioral Metrics : Use ANOVA to compare appetite responses (e.g., feeding rates) between control and this compound-exposed groups. Report p-values and effect sizes to highlight significance .
- Dose-Response Curves : Fit data to Hill equations to determine EC₅₀ values for olfactory attraction .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
